N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide
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Overview
Description
N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrazole ring fused with a pyrrole ring, along with various substituents such as ethoxypropyl, methyl, phenyl, and thienyl groups
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and ionic interactions . The compound may induce conformational changes in its targets, altering their activity and resulting in downstream effects .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Based on its structural similarity to other compounds, it may be involved in a variety of cellular processes .
Pharmacokinetics
Its metabolism and excretion pathways remain to be determined .
Result of Action
It is likely that it exerts its effects by modulating the activity of its targets, leading to changes in cellular function .
Preparation Methods
The synthesis of N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine hydrate with a suitable diketone or β-keto ester.
Fusing the Pyrrole Ring: The pyrazole ring is then fused with a pyrrole ring using a cyclization reaction. This step often requires the use of strong acids or bases as catalysts.
Introduction of Substituents: The various substituents (ethoxypropyl, methyl, phenyl, and thienyl groups) are introduced through a series of substitution reactions. Each substituent requires specific reagents and conditions, such as alkyl halides for alkylation or aryl halides for arylation.
Final Coupling: The final step involves coupling the substituted pyrazole-pyrrole compound with a carboxamide group. This step typically requires the use of coupling agents such as carbodiimides or phosphonium salts.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. Oxidation typically affects the thienyl and phenyl groups, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents. Common reagents for these reactions include alkyl halides, aryl halides, and various nucleophiles or electrophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, which are useful for forming carbon-carbon bonds. These reactions typically require palladium catalysts and suitable ligands.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in areas such as anti-inflammatory, anticancer, or antimicrobial therapies.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules or as a building block for materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
Penthiopyrad: A fungicide with a similar pyrazole-carboxamide structure, known for its activity against plant pathogens.
Thienylcarboxamide Derivatives: Compounds with thienyl and carboxamide groups, which exhibit various biological activities, including enzyme inhibition and antimicrobial properties.
Phenylpyrazole Derivatives: Compounds with phenyl and pyrazole groups, which are used in pharmaceuticals and agrochemicals for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-5-33-22-16-14-21(15-17-22)27-28-23(20(3)34-27)18-29(24-11-7-8-12-25(24)32-4)35(30,31)26-13-9-6-10-19(26)2/h6-17H,5,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJKHLRRENXOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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